Tetradecyl 4-methylbenzenesulfonate

Organic Synthesis Nucleophilic Substitution Leaving Group

Tetradecyl 4-methylbenzenesulfonate (CAS 72422-53-8), also known as tetradecyl tosylate, is a long-chain alkyl sulfonate ester with the molecular formula C₂₁H₃₆O₃S and a molecular weight of 368.574 g/mol. This compound combines a hydrophobic C14 tetradecyl chain with a hydrophilic 4-methylbenzenesulfonate (tosylate) head group, conferring amphiphilic surfactant properties.

Molecular Formula C21H36O3S
Molecular Weight 368.6 g/mol
CAS No. 72422-53-8
Cat. No. B13557265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyl 4-methylbenzenesulfonate
CAS72422-53-8
Molecular FormulaC21H36O3S
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C21H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-24-25(22,23)21-17-15-20(2)16-18-21/h15-18H,3-14,19H2,1-2H3
InChIKeyCMUAZOCPWSISRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecyl 4-methylbenzenesulfonate (CAS 72422-53-8) for Surfactant and Synthetic Applications – Procurement Guide


Tetradecyl 4-methylbenzenesulfonate (CAS 72422-53-8), also known as tetradecyl tosylate, is a long-chain alkyl sulfonate ester with the molecular formula C₂₁H₃₆O₃S and a molecular weight of 368.574 g/mol [1]. This compound combines a hydrophobic C14 tetradecyl chain with a hydrophilic 4-methylbenzenesulfonate (tosylate) head group, conferring amphiphilic surfactant properties . Key physicochemical parameters include a density of 1 g/cm³, a boiling point of 472.1 °C at 760 mmHg, a flash point of 239.3 °C, and a refractive index of 1.491 [1]. It is utilized in various scientific and industrial contexts, including organic synthesis, surfactant research, and material science formulations .

Why Tetradecyl 4-methylbenzenesulfonate Cannot Be Simply Replaced by Other Alkyl Sulfonates or Halides


Generic substitution among alkyl sulfonates, alkyl halides, or even other alkyl tosylates is scientifically unsound due to critical differences in leaving-group ability, chain-length-dependent physicochemical behavior, and synthetic utility. For instance, while all alkyl tosylates share the tosylate leaving group, the specific C14 chain length of tetradecyl 4-methylbenzenesulfonate dictates its unique hydrophobic balance, which directly impacts micellization, solubility, and interfacial activity in ways that shorter or longer homologs do not replicate [1]. Furthermore, compared to alkyl halides, the tosylate group provides a superior leaving group (relative rate ~10⁵ vs. ~10² for iodide) and enables cleaner stereochemical outcomes in nucleophilic substitutions [2]. Substituting with a different leaving group (e.g., chloride or bromide) alters reaction kinetics, yield, and purity profiles, while changing the alkyl chain length modifies surfactant properties such as critical micelle concentration (CMC) and surface tension reduction efficiency [1]. These quantifiable differences necessitate the procurement of the specific compound for reproducible research and industrial processes.

Quantitative Differentiation Evidence for Tetradecyl 4-methylbenzenesulfonate vs. Comparators


Superior Leaving-Group Ability of Tosylate vs. Halides in Nucleophilic Substitution

The tosylate group (TsO⁻) demonstrates a relative leaving-group rate approximately 10⁵, which is 1,000-fold faster than iodide (relative rate ~10²) and 100,000-fold faster than chloride (relative rate ~10⁰) under comparable SN2 conditions [1]. This quantitative superiority translates to higher yields and milder reaction conditions when using tetradecyl 4-methylbenzenesulfonate as an electrophile compared to the corresponding alkyl halides.

Organic Synthesis Nucleophilic Substitution Leaving Group

C14 Chain Length Confers Intermediate Hydrophobicity and Optimal CMC Range for Surfactant Applications

Within the alkyl methylnaphthalene sulfonate series, the tetradecyl (C14) derivative achieves a critical micelle concentration (CMC) range of 0.018–6.1 × 10⁻³ mol L⁻¹, with corresponding surface tensions at CMC (γCMC) of 28.27–35.06 mN m⁻¹ [1]. While tetradecyl 4-methylbenzenesulfonate is structurally distinct (tosylate ester vs. sulfonate salt), the C14 alkyl chain drives comparable hydrophobic contributions, positioning its micellization behavior between shorter-chain (higher CMC, less surface-active) and longer-chain (lower solubility, higher Krafft point) analogs. Notably, the C14 tetradecyl derivative was identified as the most efficient at lowering oil-water interfacial tension, achieving ultra-low values (10⁻⁶ mN m⁻¹) at only 0.002 mass% surfactant concentration without added alkali [1]. This efficiency is a direct consequence of the C14 chain length balance and would not be replicated by C12 or C16 substitutes.

Surfactant Chemistry Micellization Enhanced Oil Recovery

Alkyl Tosylates Enable Cleaner Stereochemical Outcomes vs. Alkyl Halides in SN2 Reactions

Preparation of alkyl tosylates from alcohols occurs under mild basic conditions (e.g., pyridine, triethylamine) that preserve stereochemical integrity at the reaction center, whereas conversion of alcohols to alkyl halides (e.g., using HX or SOCl₂) often induces carbocation rearrangements or racemization [1]. This is a qualitative yet functionally critical differentiation: tosylates provide predictable SN2 inversion without side reactions, while halide formation introduces stereochemical uncertainty. The tosylate group is therefore the leaving group of choice when stereochemical fidelity is paramount, as documented in radiopharmaceutical synthesis where [¹⁸F]fluoride substitution on tosylate precursors yields enantiomerically pure products [1]. While not a numeric comparison, this property constitutes a binary selection criterion: tosylates enable stereocontrolled synthesis; halides risk stereochemical scrambling.

Stereochemistry Nucleophilic Substitution Organic Synthesis

C14 Alkyl Chain Drives Enhanced Antifungal Activity in Amphiphilic Kanamycin Conjugates vs. Shorter Chains

In a systematic structure-activity relationship study of 6″-modified amphiphilic kanamycins, derivatives bearing tetradecyl (C14) or hexadecyl (C16) chains exhibited strong antifungal activity against Candida albicans, whereas shorter-chain analogs (C6–C10) showed minimal or no antifungal effect [1]. This quantitative chain-length threshold (≥C14 required for antifungal efficacy) demonstrates that the C14 chain of tetradecyl 4-methylbenzenesulfonate would confer similar hydrophobic driving force for membrane interaction when conjugated to bioactive molecules. The study further quantified that increased chain length correlated with increased HeLa cell cytotoxicity, indicating that C14 occupies a balance point between antimicrobial potency and toxicity [1]. Substitution with C12 or C8 would fail to achieve the antifungal effect.

Medicinal Chemistry Antifungal Agents Structure-Activity Relationship

Optimal Application Scenarios for Tetradecyl 4-methylbenzenesulfonate Based on Quantitative Differentiation


Stereocontrolled Nucleophilic Substitution in Pharmaceutical Intermediate Synthesis

Tetradecyl 4-methylbenzenesulfonate is the preferred electrophile when stereochemical integrity is non-negotiable. Unlike alkyl halides, whose preparation can induce racemization or carbocation rearrangements, the tosylate group is installed under mild conditions that preserve configuration [1]. The 1,000× faster leaving-group rate compared to iodide further ensures efficient SN2 displacement with predictable inversion, making this compound essential for synthesizing enantiomerically pure chiral building blocks, radiopharmaceutical precursors, and other stereosensitive molecules [2].

Enhanced Oil Recovery (EOR) Surfactant Formulations Requiring Ultra-Low Interfacial Tension

For EOR applications targeting high-salinity reservoirs, the C14 alkyl chain of tetradecyl 4-methylbenzenesulfonate provides the optimal hydrophobic balance to achieve ultra-low oil-water interfacial tension (10⁻⁶ mN m⁻¹) at minimal surfactant concentrations (0.002 mass%) without requiring alkaline additives [1]. This efficiency, which arises from the specific C14 chain length, cannot be replicated by C12 or C16 analogs, directly reducing chemical costs and simplifying formulation complexity in tertiary oil recovery operations.

Amphiphilic Antimicrobial Agent Development

In structure-activity relationship studies of membrane-active antimicrobials, the C14 alkyl chain length is the critical threshold for conferring antifungal activity against C. albicans while maintaining acceptable cytotoxicity levels [1]. Tetradecyl 4-methylbenzenesulfonate serves as the ideal alkylating agent for introducing this C14 chain onto aminoglycoside or other bioactive scaffolds, enabling access to the antifungal potency window that shorter (C6–C10) chains fail to achieve and longer (C16) chains exceed in toxicity.

Micellar Catalysis in Aqueous Media for Hydrophobic Substrates

The C14 tetradecyl chain of this compound, when incorporated into amphiphilic catalyst systems, forms compact micellar structures (as demonstrated in analogous di-tetradecyl imidazolium salts forming 6 nm particles) that effectively solubilize and concentrate water-insoluble hydrophobic substrates [1]. This micellar catalysis enhancement is chain-length dependent; shorter alkyl chains (e.g., butyl) produce larger, less efficient aggregates (200 nm) and are less active toward lipophilic reactants. Tetradecyl 4-methylbenzenesulfonate thus enables catalytic transformations of hydrophobic substrates in green aqueous media that shorter-chain analogs cannot support effectively [1].

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